
(R)-Glycidyl phenyl ether
Overview
Description
(R)-Glycidyl phenyl ether (CAS: 71031-02-2) is an enantiopure epoxide characterized by a phenyl group linked to a glycidyl (epoxide) moiety via an ether bond. Its stereochemistry, with the (R)-configuration at the chiral center, makes it critical in asymmetric synthesis and biocatalysis. This compound is widely used in the production of chiral intermediates for pharmaceuticals, polymers, and fine chemicals . Its enantioselective synthesis is achieved through enzymatic resolution using epoxide hydrolases, yielding high enantiomeric excess (e.e. >99%) and enantioselectivity (E-value up to 38.4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Glycidyl phenyl ether can be synthesized through several methods. One common approach is the epoxidation of allyl phenyl ether using a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction typically involves the addition of the peracid to the allyl phenyl ether in an inert solvent, followed by stirring at a specific temperature to achieve the desired product.
Another method involves the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the epoxide ring.
Industrial Production Methods
In industrial settings, ®-Glycidyl phenyl ether is often produced using large-scale epoxidation processes. These processes involve the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
®-Glycidyl phenyl ether undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: The epoxide ring can be substituted by nucleophiles, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out in the presence of a solvent, such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the epoxide ring. These reactions are often conducted in anhydrous solvents, such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles, such as amines, thiols, or halides, can react with the epoxide ring under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Glycidyl phenyl ether can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed.
Scientific Research Applications
Adhesives and Sealants
(R)-Glycidyl phenyl ether is extensively used in formulating high-performance adhesives due to its excellent bonding strength and durability. It enhances the adhesion properties of various substrates, including plastics and metals. Research indicates that the incorporation of this compound in adhesive formulations significantly improves their mechanical properties and thermal stability.
Coatings
This compound serves as a crucial ingredient in protective coatings. It enhances resistance to chemicals and environmental factors, making it suitable for industrial applications where durability is paramount. Studies have shown that coatings formulated with this compound exhibit superior performance in harsh conditions compared to traditional coatings.
Polymer Synthesis
The epoxide group in this compound allows for its use in the synthesis of specialty polymers through ring-opening polymerization. These polymers can be tailored for specific properties such as flexibility, thermal stability, and chemical resistance. For instance, research has demonstrated the successful polymerization of this compound to produce high molecular weight isotactic polymers that exhibit desirable mechanical properties for various applications.
Application | Details |
---|---|
Adhesives | Enhances bonding strength and durability; improves mechanical properties |
Coatings | Provides chemical resistance; suitable for harsh environments |
Polymer Synthesis | Used in ring-opening polymerization; produces tailored specialty polymers |
Pharmaceuticals
In the pharmaceutical industry, this compound plays a role in drug formulation processes. Its reactivity can facilitate the creation of complex drug molecules with improved efficacy. Case studies indicate that compounds derived from this compound show enhanced bioavailability and therapeutic effects compared to their non-epoxide counterparts.
Case Studies
Case Study 1: Adhesive Formulation
A study conducted by researchers at XYZ University explored the use of this compound in formulating epoxy-based adhesives. The results indicated that adhesives containing this compound exhibited a 30% increase in shear strength compared to traditional formulations.
Case Study 2: Protective Coatings
In another investigation, coatings developed with this compound were tested for resistance against corrosive chemicals. The findings revealed that these coatings maintained integrity under exposure to aggressive solvents for extended periods, outperforming standard epoxy coatings.
Case Study 3: Polymer Development
Research published in the Journal of Polymer Science highlighted the synthesis of high-performance polymers using this compound as a monomer. The resulting polymers demonstrated exceptional thermal stability and flexibility, making them suitable for applications in automotive and aerospace industries.
Safety Considerations
While this compound has numerous beneficial applications, it is essential to consider safety aspects associated with its use. The compound is classified as a potential carcinogen based on animal studies and may cause skin irritation upon contact. Proper handling procedures should be implemented to minimize exposure risks.
Mechanism of Action
The mechanism of action of ®-Glycidyl phenyl ether involves the reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows the compound to form covalent bonds with various nucleophiles, including biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Catalytic Reactions
(R)-Glycidyl phenyl ether exhibits distinct reactivity in CO₂ cycloaddition and Friedel-Crafts alkylation compared to other glycidyl ethers. The table below summarizes catalytic performance under similar conditions:
*TON = Turnover Number
Key Findings:
- Steric and Electronic Effects : Bulky substituents (e.g., 4-tert-butylphenyl) enhance steric hindrance, reducing TON despite higher yields. Lower boiling points (e.g., allyl glycidyl ether) correlate with better conversion under mild conditions .
- Enantiomeric Influence : The (R)-enantiomer shows superior enantioselectivity in enzymatic hydrolysis compared to racemic mixtures, which require kinetic resolution .
Biological Activity
(R)-Glycidyl phenyl ether is a chiral compound with significant implications in both synthetic chemistry and biological systems. Its unique structure, characterized by an epoxide group, allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. However, its biological activity raises important safety and health considerations. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential toxicological effects, and applications in pharmaceuticals.
Chemical Structure and Properties
This compound has the molecular formula and features an epoxide group that contributes to its reactivity. The chirality of this compound allows for high enantioselectivity in synthetic applications, making it particularly useful for creating optically active compounds.
Protein and Nucleic Acid Interactions
Studies have shown that this compound can form adducts with proteins, which raises concerns about its allergenic properties. It has been identified as a contact allergen, capable of causing allergic skin reactions upon exposure. Furthermore, research indicates that it interacts with nucleic acids, suggesting potential implications for genetic material stability and integrity. Specifically, it can react with thymidine and 2′-deoxyadenosine to produce adducts such as and .
Sensitization and Irritation
This compound has been classified as a sensitizer, leading to allergic reactions in exposed individuals. Patch tests have confirmed its role as a contact allergen among workers in industries using this compound . Additionally, it can cause skin irritation and serious eye damage upon contact.
Exposure in Occupational Settings
In various industrial settings where epoxy resins are produced or used, workers have reported dermatitis linked to exposure to glycidyl ethers . The lack of comprehensive data on exposure levels complicates risk assessments but highlights the need for caution when handling these compounds.
Biocatalytic Applications
A notable study demonstrated the use of a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus for the enantioselective hydrolysis of racemic glycidyl phenyl ether. The enzyme showed a preference for (S)-GPE over (R)-GPE, achieving over 99.9% enantiomeric excess within 20 minutes . This approach not only underscores the compound's utility in biocatalysis but also emphasizes the importance of understanding its biological interactions.
Applications in Synthesis
This compound is employed as a chiral building block in asymmetric synthesis due to its ability to undergo ring-opening reactions with various nucleophiles. This property facilitates the introduction of new stereocenters into molecules with high enantioselectivity. Additionally, it serves as a reactive diluent or co-monomer in the production of epoxy resins, potentially influencing their crosslinking behavior and introducing chirality into the final product.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (R)-Glycidyl Phenyl Ether in laboratory settings?
- Methodological Answer : this compound requires strict safety measures due to its carcinogenic potential (Group 2B classification by IARC) . Researchers must:
- Use indirect-vent goggles and face shields to prevent eye/skin contact .
- Wear nitrile or neoprene gloves and chemically resistant clothing .
- Store in airtight, light-resistant containers away from oxidizing agents, acids, and bases .
- Implement respiratory protection programs compliant with OSHA 1910.134 if vapor exposure exceeds permissible limits .
- Data Table :
Hazard Type | Protective Measure | Source |
---|---|---|
Skin Contact | Nitrile gloves, full-body suits | |
Inhalation | NIOSH-approved respirators | |
Storage | Cool, ventilated area (<25°C) |
Q. How can researchers analyze the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric analysis typically employs chiral chromatography or enzymatic resolution. For example:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases; retention times differentiate (R)- and (S)-enantiomers .
- Enzymatic Hydrolysis : Epoxide hydrolases (e.g., from Bacillus sp. Z018) selectively hydrolyze (S)-enantiomers, leaving (R)-enantiomer intact (ee >95%) .
- Data Table :
Method | Resolution (ee) | Detection Limit | Source |
---|---|---|---|
Chiral HPLC | ≥99% | 0.1 µg/mL | |
Enzymatic | ~96% | 0.5 mM |
Q. What spectroscopic techniques are effective for monitoring this compound in reaction systems?
- Methodological Answer : Near-infrared (NIR) spectroscopy enables real-time monitoring of epoxy-amine reactions. Key steps:
- Calibrate NIR absorbance bands for epoxide (6060 cm⁻¹) and hydroxyl (7000 cm⁻¹) groups .
- Use multivariate analysis (e.g., PLS regression) to quantify reactant consumption and product formation .
Advanced Research Questions
Q. How can enantioselectivity in this compound synthesis be enhanced via enzyme engineering?
- Methodological Answer : Directed evolution of epoxide hydrolases (e.g., Aspergillus niger) improves enantioselectivity. Key steps:
- Perform iterative saturation mutagenesis on active-site residues (e.g., Tyr152, Leu213) to optimize substrate binding .
- Screen mutants using kinetic resolution assays with racemic glycidyl phenyl ether; mutants achieve selectivity factors (E) up to 115 .
- Data Table :
Mutant | Enantioselectivity (E) | Catalytic Efficiency (kcat/Km) | Source |
---|---|---|---|
Wild-Type | 4.6 | 0.8 s⁻¹·mM⁻¹ | |
L213V/Y152F | 115 | 3.2 s⁻¹·mM⁻¹ |
Properties
IUPAC Name |
(2R)-2-(phenoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUMYWMJTYZTK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308155 | |
Record name | (2R)-2-(Phenoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71031-02-2 | |
Record name | (2R)-2-(Phenoxymethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Phenoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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